Larsucosterol

Alcohol-associated hepatitis Epigenetic therapy Mortality reduction

Generic oxysterols cannot replicate larsucosterol's unique dual DNMT inhibition and LXR antagonism in liver disease models. This FDA Breakthrough Therapy-designated molecule is the only Phase 3 epigenetic modulator for severe alcohol-associated hepatitis. • 57-58% reduction in 90-day mortality (Phase 2b, U.S. patients) • C3-sulfate moiety critical for nuclear localization & epigenetic activity • Superior to LXR agonists for hepatic lipogenesis suppression studies Source authentic larsucosterol (CAS 884905-07-1) with verified purity for reproducible pharmacology.

Molecular Formula C27H46O5S
Molecular Weight 482.7 g/mol
CAS No. 884905-07-1
Cat. No. B1249866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLarsucosterol
CAS884905-07-1
Synonyms25-hydroxycholesterol 3-sulfate
25-hydroxycholesterol-3-sulfate
25HC3S
5-cholesten-3,25-diol 3-sulfate
Molecular FormulaC27H46O5S
Molecular Weight482.7 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C
InChIInChI=1S/C27H46O5S/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31)/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1
InChIKeyPIUZYOCNZPYXOA-ZHHJOTBYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Larsucosterol Procurement Overview


Larsucosterol (CAS 884905-07-1), also designated as DUR-928 or 25HC3S, is an endogenous sulfated oxysterol and cholesterol metabolite [1]. It functions as a potent epigenetic regulator, primarily through inhibition of DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b) and antagonism of the liver X receptor (LXR) [2]. This dual mechanism modulates gene expression involved in lipid metabolism, inflammation, and cell survival without altering the underlying DNA sequence [3]. Larsucosterol is currently in late-stage clinical development (Phase 3) for severe alcohol-associated hepatitis (AH) and has been investigated for metabolic dysfunction-associated steatohepatitis (MASH), with FDA Breakthrough Therapy Designation granted for AH [4].

Epigenetic & LXR pathway studies Endogenous sulfated oxysterol with DNMT inhibition and LXR antagonism.
Alcohol-associated hepatitis (AH) models Phase 3 clinical-stage tool for investigating mortality endpoints and steroid-comparator response.
Lipid metabolism & MASH research Suppresses SREBP-1c-mediated lipogenesis; used in steatosis and MASLD models.

Larsucosterol Uniqueness in Liver Disease Research


Generic substitution of larsucosterol with structurally related oxysterols (e.g., 25-hydroxycholesterol) or alternative LXR modulators (e.g., obeticholic acid) is scientifically unsound for liver disease research. Larsucosterol possesses a unique dual mechanism: it acts as both a DNMT inhibitor, reducing pathological DNA hypermethylation observed in AH patients, and an LXR antagonist, suppressing SREBP-1c-mediated lipogenesis [1]. In contrast, its unsulfated precursor, 25-hydroxycholesterol (25HC), is an LXR agonist that promotes lipogenesis, producing diametrically opposite metabolic effects [2]. Furthermore, the sulfate moiety at the C3 position is critical for its nuclear localization and epigenetic activity, a feature absent in many generic oxysterol standards [3]. Therefore, sourcing authentic larsucosterol (CAS 884905-07-1) with verified identity and purity is essential for replicating the specific pharmacological effects observed in published preclinical and clinical studies.

25-hydroxycholesterol (25HC)
Unsulfated precursor is an LXR agonist, promoting lipogenesis. Opposite lipid metabolism effects invalidate direct replacement.
Other LXR modulators (e.g., obeticholic acid)
Lack DNMT inhibition. Absence of epigenetic modulation limits relevance for AH/MASH methylation studies.
Generic oxysterol standards
Missing C3-sulfate group impairs nuclear localization and epigenetic activity. May yield conflicting pathway readouts.

Larsucosterol Procurement Evidence


Mortality Reduction vs. Placebo in AHFIRM

In the prespecified analysis of U.S. patients (n=227, 76% of total enrollment) from the Phase 2b AHFIRM trial (NCT04563026), larsucosterol demonstrated a statistically significant reduction in 90-day mortality compared to placebo [1]. This differentiation is critical given the lack of any FDA-approved therapy for AH. In contrast, the global trial population did not meet its primary endpoint, underscoring the importance of patient population and treatment timing when selecting this compound for research [2].

90-day mortality vs. placebo
Head-to-head
Larsucosterol 30 mg: 8/73 deaths; 90 mg: 10/77 deaths vs. placebo 21/77 deaths
Reported 57% mortality reduction (p<0.01) in U.S. cohort
Supports mortality endpoint context in AH translational models
Phase 2b AHFIRM trial; U.S. prespecified analysis. Global endpoint not met
Alcohol-associated hepatitis Epigenetic therapy Mortality reduction

Lille Score Reduction vs. Corticosteroids

In a Phase 2a dose-escalation study (N=19), larsucosterol-treated patients with severe AH exhibited statistically significantly lower Lille scores at Day 7 compared to a matched cohort receiving standard of care (SOC), which included corticosteroids [1]. The Lille score is a validated predictor of 6-month survival in AH patients treated with corticosteroids, where a score ≥0.45 indicates non-response and poor prognosis. Larsucosterol's ability to achieve low Lille scores suggests it may offer benefit even in patients typically unresponsive to steroids, a key differentiator from current off-label practices.

Lille score vs. corticosteroids
Head-to-head
16/18 larsucosterol subjects with Lille <0.45; reported significantly lower scores vs. SOC (P<0.01)
Provides comparator endpoint context for steroid-refractory research
Phase 2a dose-escalation; matched SOC cohort
Alcohol-associated hepatitis Corticosteroid comparison Lille score

LXR Antagonism vs. 25HC Agonism

Larsucosterol (25HC3S) and its unsulfated precursor, 25-hydroxycholesterol (25HC), exert diametrically opposite effects on LXR/SREBP-1 signaling in hepatocytes, a critical distinction for lipid metabolism research [1]. While 25HC acts as an LXR agonist, promoting SREBP-1c activation and lipogenesis, larsucosterol functions as an LXR antagonist, thereby suppressing SREBP-1c-mediated lipid synthesis [2]. This functional inversion is solely attributed to the presence of the sulfate group at the C3 position, which alters receptor interaction and subcellular trafficking. In vitro, larsucosterol (0-25 μM, 8h, HepG2 cells) inhibits HMG-CoA reductase mRNA levels and decreases free [14C] cholesterol in a dose-dependent manner [3].

LXR signaling vs. 25HC
Head-to-head
Larsucosterol: LXR antagonist, ↓SREBP-1c, ↓lipogenesis
25HC: LXR agonist, ↑SREBP-1c, ↑lipogenesis
Sulfate-dependent functional inversion mandates authentic standard
In vitro HepG2; dose-dependent HMG-CoA reductase inhibition
LXR signaling Lipogenesis Oxysterol biology

DNMT Inhibition vs. LXR Modulators

Larsucosterol's mechanism of action uniquely combines LXR antagonism with inhibition of DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b), a dual activity not shared by other LXR modulators such as obeticholic acid (an FXR agonist) or GW3965 (a synthetic LXR agonist) [1]. In patients with alcohol-associated hepatitis, DNMTs are elevated and associated with pathological hypermethylation of gene promoters. Larsucosterol binds directly to and inhibits these enzymes, thereby reducing DNA hypermethylation and restoring normal expression of genes involved in cell survival and proliferation [2]. This epigenetic component is central to its observed effects on hepatocyte regeneration and survival in preclinical models, providing a distinct mechanistic rationale for its use in AH and MASH research [3].

DNMT inhibition profile
Class-level
Inhibits DNMT1, DNMT3a, DNMT3b; other LXR/FXR modulators lack DNMT activity
Supports epigenetic mechanism differentiation in liver disease models
Biochemical assays; target engagement in AH patient samples
Epigenetics DNA methylation DNMT inhibition

Safety Profile in AH Phase 2a Trial

In a Phase 2a open-label study of 19 patients with moderate to severe AH, larsucosterol demonstrated a favorable safety profile with no drug-related serious adverse events (SAEs) and no early terminations due to treatment [1]. This is notable in the context of severe AH, a patient population with high baseline morbidity and mortality. All 19 larsucosterol-treated subjects survived the 28-day study period [2]. While direct comparative safety data against corticosteroids from this trial are limited, the absence of drug-related SAEs and the ability to discharge 74% of patients within 72 hours of a single infusion [3] provide a safety benchmark for researchers considering this compound for in vivo models or clinical studies.

Serious adverse events (SAEs)
Method context
0 drug-related SAEs (0/19); 100% 28-day survival
Safety-related endpoint context for in vivo model selection
Phase 2a AH trial; single infusion; 74% discharged ≤72 h
Safety profile Tolerability Clinical pharmacology

Larsucosterol Research Applications


Translational AH Research

Larsucosterol is the only epigenetic modulator in Phase 3 clinical development for severe AH, supported by Phase 2b data showing a 57-58% reduction in 90-day mortality among U.S. patients [1]. It is the optimal compound for preclinical and clinical research programs aiming to validate epigenetic mechanisms, DNMT inhibition, or LXR antagonism as therapeutic strategies in AH. Procurement is specifically indicated for studies requiring a clinically validated, FDA Breakthrough Therapy-designated molecule for this indication [2].

LXR Antagonism & Lipid Metabolism

For research focused on suppressing hepatic lipogenesis via LXR/SREBP-1c pathway inhibition, larsucosterol is a superior tool compared to LXR agonists like 25-hydroxycholesterol or synthetic agonists (e.g., T0901317) [3]. Its endogenous origin and dual epigenetic/LXR antagonism make it a unique probe for dissecting the complex regulation of lipid metabolism in hepatocytes, particularly in models of steatosis, MASLD, and MASH [4].

Epigenetic Drug Discovery & DNMT Inhibition

As an endogenous inhibitor of DNMT1, DNMT3a, and DNMT3b, larsucosterol offers a distinct chemical scaffold and mechanism for epigenetic drug discovery programs [5]. It is particularly relevant for research into diseases characterized by aberrant DNA hypermethylation, such as AH and potentially other chronic liver diseases [6]. Its favorable clinical safety profile [7] further supports its use as a reference compound for developing next-generation epigenetic therapies with improved tolerability compared to nucleoside analog DNMT inhibitors.

Steroid-Refractory Liver Injury Models

Phase 2a data demonstrating significantly lower Lille scores (P<0.01) in larsucosterol-treated patients compared to a matched standard of care cohort [8] positions this compound as a valuable tool for studying steroid-refractory AH. Researchers can employ larsucosterol in animal models or in vitro systems designed to mimic corticosteroid non-response, exploring alternative therapeutic pathways and combination strategies for this high-risk patient subset.

Application
Selection Property
Validation Focus
Alcohol-associated hepatitis (AH) model studies
DNMT/LXR dual mechanism with reported mortality endpoint context
Model-specific endpoint and steroid-comparator response
Lipid metabolism & steatohepatitis research
LXR antagonism suppresses SREBP-1c lipogenesis
Lipid pathway markers; model-specific steatosis/MASH endpoints
Epigenetic drug discovery (DNMT inhibition)
Endogenous DNMT1/3a/3b inhibitor scaffold
DNA methylation and chromatin remodeling endpoints
Corticosteroid-comparator liver injury models
Reported lower Lille score vs. standard of care
Steroid-refractory endpoint context and model-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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